molecular formula C21H25N5O3 B14969539 3,4-dimethoxy-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

3,4-dimethoxy-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

Cat. No.: B14969539
M. Wt: 395.5 g/mol
InChI Key: BKXKKEZLIINREH-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound characterized by its unique structure, which includes methoxy groups, a tetrazole ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethoxyaniline with a suitable cyclopentyl halide under basic conditions to form the cyclopentyl aniline derivative. This intermediate is then reacted with 4-methoxyphenyl tetrazole in the presence of a coupling agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

3,4-DIMETHOXY-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyaniline: A simpler analog with similar methoxy groups but lacking the tetrazole and cyclopentyl groups.

    4-Methoxyphenyl tetrazole: Contains the tetrazole ring and methoxy group but lacks the aniline and cyclopentyl components.

    Cyclopentyl aniline: Features the cyclopentyl and aniline groups but lacks the methoxy and tetrazole functionalities.

Uniqueness

3,4-DIMETHOXY-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclopentyl]aniline

InChI

InChI=1S/C21H25N5O3/c1-27-17-9-7-16(8-10-17)26-20(23-24-25-26)21(12-4-5-13-21)22-15-6-11-18(28-2)19(14-15)29-3/h6-11,14,22H,4-5,12-13H2,1-3H3

InChI Key

BKXKKEZLIINREH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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